![molecular formula C18H19ClN2O B2730130 (3-(4-Chlorophenyl)azepan-1-yl)(pyridin-4-yl)methanone CAS No. 1795302-69-0](/img/structure/B2730130.png)
(3-(4-Chlorophenyl)azepan-1-yl)(pyridin-4-yl)methanone
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Description
Scientific Research Applications
Synthesis and Biological Evaluation
A novel series of derivatives, including (3-(4-Chlorophenyl)azepan-1-yl)(pyridin-4-yl)methanone, were synthesized using microwave irradiation methods, which offered higher yields, environmental friendliness, and shorter reaction times compared to traditional methods. These compounds were evaluated for their anti-inflammatory and antibacterial activities, with some showing potent effects. The molecular docking results suggested their potential as molecular templates for anti-inflammatory activities (Ravula et al., 2016).
Chiral Intermediate Production for Betahistine
The compound served as a key chiral intermediate in the production of the anti-allergic drug Betahistine. A new strain of Kluyveromyces sp. was isolated for the stereoselective reduction of this compound, leading to an efficient production method that highlighted the compound's importance in pharmaceutical manufacturing (Ni et al., 2012).
Molecular Structure and Antimicrobial Activity
A study detailed the molecular structure, spectroscopic, and quantum chemical properties of this compound, alongside its antimicrobial efficacy. The research indicated the compound's potential in developing new antimicrobial agents, further emphasizing its role in medicinal chemistry (Sivakumar et al., 2021).
properties
IUPAC Name |
[3-(4-chlorophenyl)azepan-1-yl]-pyridin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O/c19-17-6-4-14(5-7-17)16-3-1-2-12-21(13-16)18(22)15-8-10-20-11-9-15/h4-11,16H,1-3,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZGODVIOFYLQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)Cl)C(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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